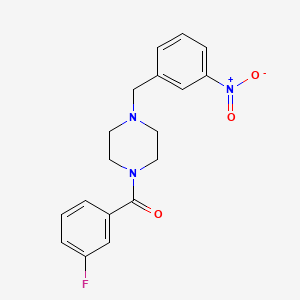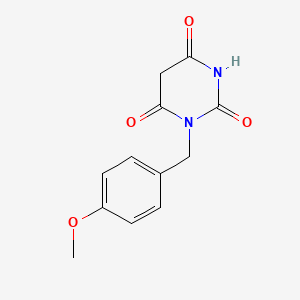![molecular formula C16H19ClN4O3 B5584895 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound belongs to a class of compounds known for their interesting biological and pharmacological properties. These compounds often contain morpholine rings and oxadiazole moieties, which are structural elements commonly found in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions starting from simple precursors. For example, compounds with oxadiazole rings can be synthesized from appropriate acid chlorides and hydrazides, followed by cyclization reactions (Ravinaik et al., 2021). The incorporation of the morpholine moiety may occur through nucleophilic substitution reactions using morpholine derivatives.
Molecular Structure Analysis
The molecular structure of oxadiazole-containing compounds has been characterized using techniques such as NMR, IR, and mass spectrometry, and in some cases, single-crystal X-ray diffraction studies have confirmed the structures (Mamatha S.V et al., 2019). These studies provide detailed information on the molecular geometry, bonding, and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds with oxadiazole rings and morpholine moieties may include nucleophilic substitution, electrophilic addition, and ring-opening reactions. The oxadiazole ring, in particular, is known for its electron-withdrawing properties, which can influence the reactivity of adjacent functional groups (S. Kato et al., 1992).
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-20(16(22)21-7-9-23-10-8-21)11-14-18-15(19-24-14)12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIDNSNOAVLGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5584826.png)


![3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5584847.png)
![2-[(4-chlorobenzyl)sulfinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5584855.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)


![rel-(3aS,6aS)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5584886.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5584887.png)
![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)
